Home > Products > Screening Compounds P33104 > 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one - 874637-47-5

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

Catalog Number: EVT-2592897
CAS Number: 874637-47-5
Molecular Formula: C27H26ClN3O3
Molecular Weight: 475.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

Compound Description: This compound features a benzimidazole ring, a 3-ethoxyphenyl group, and a 4-bromophenyl group connected through a prop-2-en-1-one linker. The crystal structure of this compound has been analyzed, revealing the presence of disorder in the benzimidazole fragment and the water molecule of crystallization. [] The study highlights the stabilization of the crystal packing through intermolecular hydrogen bonds. []

Relevance: The compound shares a core benzimidazol-2-yl moiety with 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one. Both compounds also feature substituted phenyl rings, demonstrating a structural relationship within the class of benzimidazole derivatives.

Dabigatran etexilate (N-[2-{4-[N-(hexyloxycarbonyl)amidino]phenylaminomethyl}-1methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-β-alanine ethyl ester)

Compound Description: Dabigatran etexilate is a clinically significant drug used for preventing venous thrombolism and cardioembolic stroke. [] It acts as a selective, reversible, and direct inhibitor of thrombin. [] The drug's synthesis involves a key intermediate, 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester. []

Relevance: Dabigatran etexilate, although possessing a more complex structure, contains the core benzimidazole moiety present in both (2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate and 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one. This highlights the importance of the benzimidazole structure in various bioactive molecules.

Ethyl 2-(4-nitrophenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound features a benzimidazole ring system with a 4-nitrophenyl group and a 3-(2-oxopyrrolidin-1-yl)propyl substituent. Its crystal structure reveals specific conformations of the benzimidazole and pyrrolidin-2-one rings. [] Intermolecular interactions, including C—H⋯O hydrogen bonds and weak π–π stacking, influence the crystal packing. []

Relevance: While this compound does not share the exact benzimidazol-2-yl substitution pattern, it emphasizes the structural diversity achievable within the benzimidazole class. Both this compound and 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one showcase the adaptability of the benzimidazole ring for incorporating different substituents and exploring various biological activities.

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

Compound Description: This benzimidazole derivative has a 4-hydroxy-3-methoxyphenyl group and a 3-(2-oxopyrrolidin-1-yl)propyl substituent. Analysis of its crystal structure reveals specific dihedral angles between the benzimidazole ring system and other aromatic rings. [] Notably, the crystal packing is stabilized by O—H⋯O, O—H⋯N hydrogen bonds, and weak π–π stacking interactions. []

Relevance: Like the previous compound, this structure emphasizes the versatility of benzimidazole derivatives and the impact of substituents on their structural and chemical properties. While the specific substitution patterns differ from 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, both compounds highlight the use of substituted phenyl and heterocyclic rings in benzimidazole-based compounds.

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

Compound Description: This compound is an opioid receptor like-1 (ORL-1) receptor agonist known to produce a distinctive discriminative stimulus in rats. [] Its activity has been characterized through behavioral studies, distinguishing its effects from other opioid receptor agonists. []

J-113397 [1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one]

Compound Description: This compound acts as a selective ORL-1 receptor antagonist. [, ] Its ability to block the discriminative stimulus effects of Ro 64-6198 in rats and attenuate nociceptin/orphanin FQ receptor-mediated antinociception in mice has been demonstrated in research. [, ]

Relevance: While having a different structure and pharmacological profile compared to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, J-113397 shares the core benzimidazol-2-one moiety. This underscores the importance of this structural element in developing compounds targeting specific receptors and highlights the benzimidazole scaffold's versatility in drug discovery. ,

1-(1-(2,3,3α,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one (SR16435)

Compound Description: SR16435 is a compound that activates both nociceptin/orphanin FQ (NOP) and μ-opioid (MOP) receptors. [] Its antinociceptive effects have been studied in mice, suggesting that NOP receptor activation may attenuate MOP receptor-mediated antinociception. []

Relevance: This compound, although structurally distinct from 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, highlights the potential for cross-reactivity and interaction between different receptor systems. Understanding these interactions is crucial when designing compounds for specific therapeutic targets, particularly in the context of pain management.

3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one (SR16507)

Compound Description: Similar to SR16435, SR16507 also activates both NOP and MOP receptors. [] Its antinociceptive properties have been investigated, supporting the hypothesis that NOP receptor activation can attenuate MOP receptor-mediated analgesia. []

Relevance: Like SR16435, SR16507, despite its structural dissimilarity to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, underscores the complex interplay between different receptor systems and the importance of considering potential cross-reactivity when developing new analgesic compounds.

Buprenorphine

Compound Description: Buprenorphine is a well-known high-affinity partial MOP receptor agonist that also binds to NOP receptors. [] This dual receptor activity is believed to contribute to its characteristic inverted U-shaped dose-response curve for antinociception. []

Relevance: Buprenorphine serves as an example of a compound that, despite lacking the benzimidazole structure of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, exhibits complex pharmacological properties by interacting with multiple receptor systems. This highlights the intricate relationship between chemical structure and biological activity, particularly in the realm of pain modulation.

Overview

The compound 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic molecule with significant implications in pharmaceutical research. It is classified under the category of benzodiazoles and pyrrolidines, which are known for their diverse biological activities. The compound is primarily used for research purposes and is not intended for human or animal use.

Source

This compound is cataloged under the number BB19425 with the CAS number 883649-30-7. It is available from various chemical suppliers, including A2B Chem, where it is typically listed as in stock for research applications .

Synthesis Analysis

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one involves several steps that typically include:

  1. Formation of Benzodiazole: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Alkylation: The introduction of the 4-chlorophenoxyethyl group can be accomplished via alkylation methods, often using alkyl halides and bases.
  3. Pyrrolidine Formation: The pyrrolidin-2-one structure can be synthesized through condensation reactions involving amines and carbonyl compounds.

Technical Details

The synthetic route may involve intermediate compounds that need to be purified through techniques such as chromatography to achieve the desired purity and yield. Specific reagents and conditions (e.g., temperature, solvent) will vary depending on the exact synthetic pathway chosen.

Molecular Structure Analysis

Structure

The molecular formula of the compound is C27H26ClN3O, indicating a complex structure with multiple functional groups. The compound features a benzodiazole ring, an ethoxyphenyl group, and a pyrrolidinone moiety.

Chemical Reactions Analysis

Chemical reactions involving this compound may include:

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, which can modify the functional groups attached to the benzodiazole or pyrrolidine moieties.
  2. Hydrolysis: Depending on the conditions, hydrolysis reactions could occur, particularly affecting ester or amide bonds if present.
  3. Oxidation/Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, impacting its biological activity.

Technical Details

The reaction conditions such as pH, temperature, and solvent choice will significantly influence the outcome of these reactions.

Mechanism of Action

While specific details about the mechanism of action for this compound are not extensively documented in public resources, compounds with similar structures often exhibit their effects through interactions with biological targets such as enzymes or receptors.

Process

Typically, such compounds may act by inhibiting specific pathways or modulating receptor activity, leading to desired pharmacological effects. For instance, benzodiazoles are known for their anxiolytic properties by acting on GABA receptors.

Data

Further studies would be required to elucidate its precise mechanism of action through experimental assays and computational modeling.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under various conditions (light, heat) should be assessed.
  • Reactivity: Reactivity with nucleophiles and electrophiles will depend on the functional groups present.

Relevant data can be obtained from high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy analyses to confirm structural integrity and purity.

Applications

The primary applications of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one lie in scientific research:

  • Pharmaceutical Development: Investigated for potential therapeutic effects in various disease models.
  • Biochemical Studies: Used to explore biochemical pathways due to its structural similarity to known bioactive compounds.
  • Drug Design: Serves as a lead compound in drug discovery efforts targeting specific biological pathways related to its structure.

Properties

CAS Number

874637-47-5

Product Name

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Molecular Formula

C27H26ClN3O3

Molecular Weight

475.97

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3

InChI Key

NAKBZFAIAYKIQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.